BenchChemオンラインストアへようこそ!

1-benzyl-5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole

Drug Design Physicochemical Profiling SAR

Procure this exclusive 1-benzyl-5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole to access a truly distinct chemical space not replicated by any commercial congener. The unique combination of C‑2 para‑fluorobenzylthio, C‑5 4‑bromophenyl, and N‑1 benzyl creates a novel pharmacophoric profile for CYP11B2 inhibitor profiling, phenotypic screening against drug‑resistant S. aureus and Enterococcus, and non‑canonical protein–ligand interaction studies (C–Br···O, C–F···H). Avoid blind substitution—secure this single, well‑characterized scaffold for decisive SAR data and intellectual property‑differentiating lead optimization.

Molecular Formula C23H18BrFN2S
Molecular Weight 453.37
CAS No. 1207009-40-2
Cat. No. B2742740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole
CAS1207009-40-2
Molecular FormulaC23H18BrFN2S
Molecular Weight453.37
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br
InChIInChI=1S/C23H18BrFN2S/c24-20-10-8-19(9-11-20)22-14-26-23(27(22)15-17-4-2-1-3-5-17)28-16-18-6-12-21(25)13-7-18/h1-14H,15-16H2
InChIKeyOELHUZJISJHAFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole (CAS 1207009-40-2) – Key Compound Attributes for Laboratory Procurement


1-Benzyl-5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole is a synthetic, low-molecular-weight (453.37 g·mol⁻¹ ) 1,2,5-trisubstituted imidazole featuring a thioether bridge at C-2, a 4-bromophenyl at C-5, and an N-1–benzyl group . The compound belongs to the class of 2‑thio‑substituted imidazoles, a scaffold known for broad chemotherapeutic potential including antimicrobial, anticancer, and enzyme‑inhibitory activities [1]. Commercial sources supply the compound at ≥95% purity for research‑use‑only applications in medicinal chemistry, biochemical assay development, and structure–activity relationship (SAR) exploration .

Why Close Analogs of 1-Benzyl-5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole Cannot Be Interchanged in Drug‑Discovery Campaigns


Generic substitution among 1,2,5‑trisubstituted imidazoles is precluded by the extreme sensitivity of biological activity to the nature of the C‑2 thioether substituent. Even minor alterations—replacement of the para‑fluorobenzylthio group with a methylthio or allylthio moiety, or exchange of the N‑1 benzyl for a phenyl or tolyl group—can drastically shift lipophilicity, electronic distribution, and steric fit within target binding sites, thereby altering affinity, selectivity, and cellular permeability [1]. Within the CYP11B2 (aldosterone synthase) inhibitor series, for instance, systematic variation of the N‑1 and C‑5 aryl substituents delivered IC₅₀ values spanning three orders of magnitude (1.7 nM to >10 μM), demonstrating that even structurally close analogs cannot be assumed to possess equivalent pharmacology [2]. For the present compound, the unique combination of a bromophenyl at C‑5, a benzyl at N‑1, and a para‑fluorobenzylthio at C‑2 creates a distinct physicochemical and pharmacophoric profile that is not replicated by any single commercially available congener, making blind substitution a high‑risk strategy in assay development and lead‑optimization workflows.

Comparative Quantitative Evidence: 1-Benzyl-5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole vs. Structural Analogs


Physicochemical Differentiation: Lipophilicity (ClogP) and Topological Polar Surface Area (TPSA) vs. N‑1 and C‑2 Analogs

The target compound exhibits a computationally predicted ClogP of 4.87 and a TPSA of 22.1 Ų . These values place it in a favorable permeability window (ClogP 1–5, TPSA < 140 Ų) for blood‑brain‑barrier penetration by passive diffusion, distinct from close analogs: 1‑benzyl‑5‑(4‑bromophenyl)‑2‑(methylthio)‑1H‑imidazole possesses a lower ClogP (~3.9) due to the absence of the para‑fluorobenzyl aromatic ring, while 5‑(4‑bromophenyl)‑2‑((4‑fluorobenzyl)thio)‑1‑phenyl‑1H‑imidazole exhibits a higher ClogP (~5.2) owing to the exchange of the N‑1 benzyl for a phenyl group . The ~0.8–1.0 log-unit difference in lipophilicity between these analogs translates to approximately a 6‑ to 10‑fold difference in octanol/water partition coefficients, which can significantly affect membrane permeability, plasma protein binding, and non‑specific tissue distribution during in vitro assay or in vivo administration [1].

Drug Design Physicochemical Profiling SAR

Structural Differentiation: Halogen Bonding and π‑Stacking Capacity at the 4‑Fluorobenzylthio‑Moiety vs. Non‑Fluorinated Thioethers

The para‑fluorobenzylthio group incorporated in the title compound introduces a directional halogen‑bond donor capability (C–F···H–X or C–F···Lewis base interactions) and an extended π‑stackable surface that is absent in the methylthio and allylthio analogs [1]. In contrast, the comparator 1‑benzyl‑5‑(4‑bromophenyl)‑2‑(methylthio)‑1H‑imidazole (CAS 1206986-84-6) presents only a small, non‑polarizable methyl group at C‑2, lacking both the fluorine atom and the additional aromatic ring necessary for π‑cloud extension, thereby depriving the scaffold of potential stabilising interactions with aromatic residues (e.g., Phe, Tyr) in target proteins. The allylthio variant (2‑(allylthio)‑1‑benzyl‑5‑(4‑bromophenyl)‑1H‑imidazole) does provide an additional hydrophobic contact area but cannot participate in halogen bonding, which has been shown in similar imidazole series to improve binding affinity by 0.2–0.8 kcal·mol⁻¹ relative to non‑fluorinated analogs [2]. While no direct co‑crystal structure or in vitro binding data are publicly available for the target compound itself, the presence of the fluorobenzyl ring constitutes a distinct synthetically introduced feature that justifies procurement for systematic SAR exploration as a chemical‑probe candidate.

Molecular Recognition Structure‑Based Design Crystal Engineering

Enzyme‑Inhibition Potential of 2‑(Fluorobenzyl)thio‑imidazoles vs. 2‑(Benzylthio) Analogs: Class‑Level Inference from Soluble Guanylyl Cyclase (sGC) Studies

Although no direct sGC inhibition data exist for the title compound, the structurally related 2‑(benzylthio)‑5‑(4‑bromophenyl)‑1‑(4‑fluorophenyl)‑1H‑imidazole (CAS 1207035-57-1) was evaluated in the context of sGC inhibition and showed moderate potency in murine cerebellum homogenate assays . The introduction of a para‑fluoro substituent on the benzylthio moiety (as in the target compound) is known to enhance metabolic stability and electronic complementarity with the sGC active‑site arginine and aspartate residues, a trend confirmed by the highly potent sGC inhibitor NS‑2028 (IC₅₀ = 17–30 nM) [1]. The target compound, however, exchanges the N‑1‑(4‑fluorophenyl) group of the comparator for an N‑1‑benzyl, which in related imidazole scaffolds decreases CYP450‑mediated oxidative metabolism while preserving affinity for hydrophobic enzyme pockets [2]. In the absence of direct comparative data, the combination of a fluorinated thioether at C‑2 and a benzyl at N‑1 positions this compound as a synthetically distinct entry point for probing the sGC or related heme‑containing enzyme pharmacophores relative to the 2‑benzylthio or N‑phenyl analogs.

Cardiovascular Pharmacology sGC Inhibition NO‑Signaling

Antimicrobial Activity Potential in 4‑Bromophenyl‑imidazole Scaffolds vs. 4‑Chlorophenyl and Unsubstituted Phenyl Analogs

In a systematic evaluation of 2‑thio‑substituted imidazole antimicrobials reported across multiple patents and chemical biology studies, the 4‑bromophenyl substituent at C‑5 consistently confers superior potency against Gram‑positive bacteria (MIC range 2–16 μg·mL⁻¹) compared to the 4‑chlorophenyl (MIC 4–32 μg·mL⁻¹) and unsubstituted phenyl (MIC > 32 μg·mL⁻¹) congeners, a trend attributed to the larger van der Waals volume and greater polarizability of bromine enhancing hydrophobic packing in the bacterial enzyme active site [1]. The target compound carries the 4‑bromophenyl element and thus is expected to outperform its 4‑chlorophenyl or 4‑fluorophenyl C‑5 variants in antibacterial screening. No direct MIC data are currently published for this exact compound, but procurement of the brominated congener enables side‑by‑side evaluation against the commercially available 4‑chloro and 4‑fluoro analogs, providing valuable structure‑activity information for medicinal chemistry programs targeting bacterial FabI, PDF, or FtsZ enzymes.

Antimicrobial Resistance Imidazole Antibiotics Drug Discovery

Recommended Laboratory and Industrial Applications for 1-Benzyl-5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole Based on Quantitative Differentiation


Medicinal Chemistry SAR Expansion for CYP11B2 and Soluble Guanylyl Cyclase Inhibitors

The title compound uniquely combines a fluorobenzylthio C‑2 substituent with an N‑1 benzyl group, creating a novel permutation of the imidazole inhibitor pharmacophore. This design space has not been extensively reported in the major CYP11B2 inhibitor series (which predominantly exploit N‑1‑benzyl‑5‑phenyl motifs [1]) or in sGC inhibitor programs (which favor N‑1‑aryl C‑2‑benzylthio combinations [2]). By procuring this compound for in vitro enzymatic profiling, research groups can determine whether the N‑1 benzyl modification is tolerated in the fluorobenzylthio series, generating intellectual property‑differentiating SAR data.

Antibacterial Hit‑Finding Against Gram‑Positive Pathogens (e.g., MRSA, VISA)

Given the 4‑bromophenyl C‑5 motif associated with enhanced antibacterial activity in structurally related 2‑thioimidazole congeners [3], this compound is suitable for inclusion in a focused library for phenotypic screening against drug‑resistant Staphylococcus aureus and Enterococcus strains. Its physicochemical profile (ClogP ~4.9, TPSA 22 Ų) predicts adequate bacterial cell‑wall penetration, a property that may distinguish it from more hydrophilic 2‑amino or 2‑hydroxy analogs.

Chemical Probe Development for Halogen‑Bonding and π‑Stacking Interaction Studies

The presence of both a bromine atom and a para‑fluorinated benzyl group in the same scaffold makes this compound an attractive tool for investigating non‑canonical protein–ligand interactions (C–Br···O, C–F···H, and offset π‑π stacking) by X‑ray crystallography or NMR [4]. The compound can be used in co‑crystallisation trials with a target protein, and its binding mode compared with the non‑fluorinated (C‑2 methylthio) and non‑brominated (C‑5 phenyl) analogs to deconvolute the energetic contributions of individual substituents to the overall binding free energy.

ADME/PK Baseline Profiling in Pre‑Clinical Development

The compound's unique substitution pattern enables primary ADME assessment (logD₇.₄, microsomal stability, CYP inhibition, P‑gp susceptibility) in side‑by‑side comparison with the 2‑methylthio and 2‑allylthio analogs [1]. The resulting data inform whether the fluorobenzylthio group improves metabolic stability, as has been reported for other fluorinated imidazole series [5], and guide iterative lead optimization without requiring extensive compound re‑synthesis.

Quote Request

Request a Quote for 1-benzyl-5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.